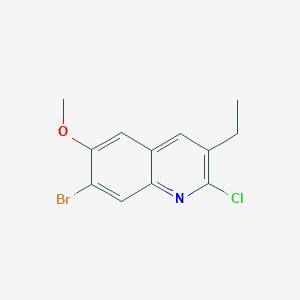
7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline typically involves multi-step organic reactions. One common method includes the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling . This method is favored due to its mild reaction conditions and high functional group tolerance . The process involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst and a base .
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products:
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
科学的研究の応用
Chemistry: In chemistry, 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its derivatives have shown activity against a range of bacterial and fungal pathogens .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
作用機序
The mechanism of action of 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline involves its interaction with various molecular targets. It is believed to inhibit the activity of certain enzymes and proteins, thereby disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial DNA synthesis . The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .
類似化合物との比較
- 7-Bromo-2-chloro-3-ethylquinoline
- 6-Methoxyquinoline
- 2-Chloro-3-ethylquinoline
Uniqueness: 7-Bromo-2-chloro-3-ethyl-6-methoxyquinoline stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, enhances its reactivity and potential for functionalization. This makes it a valuable compound for the development of new pharmaceuticals and industrial chemicals .
特性
分子式 |
C12H11BrClNO |
|---|---|
分子量 |
300.58 g/mol |
IUPAC名 |
7-bromo-2-chloro-3-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H11BrClNO/c1-3-7-4-8-5-11(16-2)9(13)6-10(8)15-12(7)14/h4-6H,3H2,1-2H3 |
InChIキー |
IVHPZRQTAFAPTA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=C(C(=CC2=C1)OC)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


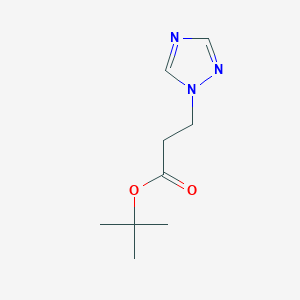




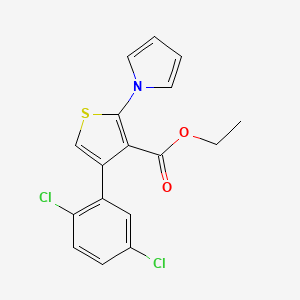
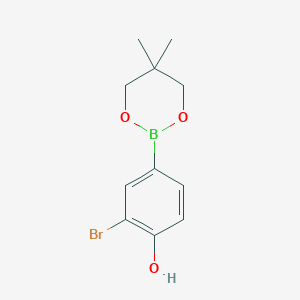

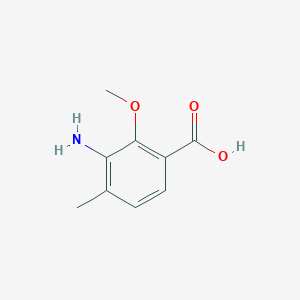
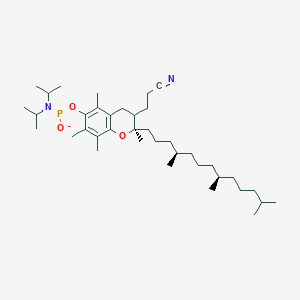
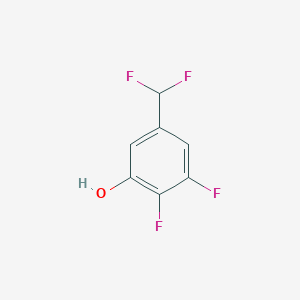
![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-((2-(2-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12863075.png)
